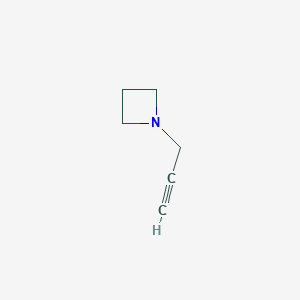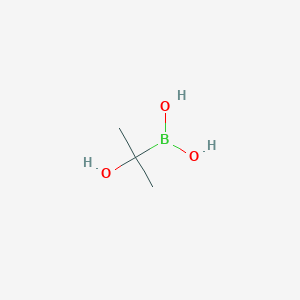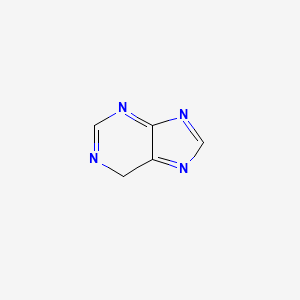
6H-Purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purine, also known as hypoxanthine, is a naturally occurring purine derivative. It is a key intermediate in the synthesis of uric acid and plays a crucial role in the metabolism of nucleic acids. The molecular formula of this compound is C₅H₄N₄O, and it is characterized by a fused pyrimidine-imidazole ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6H-Purine can be synthesized through various methods. One common synthetic route involves the cyclization of 4,5-diaminopyrimidine with formic acid. The reaction typically occurs under reflux conditions, leading to the formation of the purine ring system .
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce purine nucleotides, which are then converted to this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 6H-Purine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or iodine, alkylating agents like methyl iodide, and acylating agents like acetic anhydride.
Major Products:
Oxidation: Xanthine and uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated, alkylated, and acylated purine derivatives.
Scientific Research Applications
6H-Purine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Plays a role in the study of nucleic acid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating gout and hyperuricemia.
Industry: Utilized in the production of flavor enhancers and as a biochemical marker in cell culture studies.
Mechanism of Action
6H-Purine exerts its effects by interfering with nucleic acid metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis .
Comparison with Similar Compounds
Adenine: Another purine base found in DNA and RNA.
Guanine: A purine base that pairs with cytosine in DNA.
Xanthine: An oxidation product of 6H-Purine, involved in the degradation of purine nucleotides.
Uniqueness of this compound: this compound is unique due to its role as an intermediate in the purine degradation pathway and its involvement in the synthesis of uric acid. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has significant metabolic functions .
Properties
CAS No. |
273-27-8 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
6H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2 |
InChI Key |
WZSGASVENYDXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=NC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


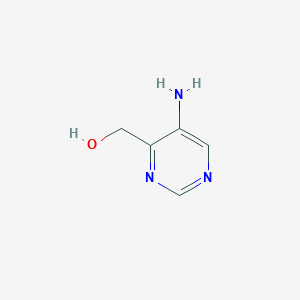

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)

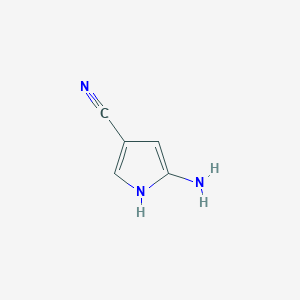


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)


